molecular formula C17H19NO7 B15296380 [2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] (2Z)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate

[2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] (2Z)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate

Cat. No.: B15296380
M. Wt: 355.37 g/mol
InChI Key: FFIBYMHZCNFTRU-GBBWITOISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] (2Z)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate is a complex organic compound with a unique structure characterized by multiple deuterium atoms and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] (2Z)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate typically involves multiple steps, starting with the preparation of the deuterated precursors. The key steps include:

    Deuteration: Introduction of deuterium atoms into the precursor molecules through catalytic exchange reactions.

    Acetylation: Acetylation of the deuterated intermediates using acetic anhydride in the presence of a catalyst such as pyridine.

    Condensation: Condensation of the acetylated intermediates with 2-nitrobenzaldehyde under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] (2Z)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the acetoxy group, leading to the formation of different esters or ethers.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or alcohols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Esters or ethers.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model molecule for studying isotopic effects and reaction mechanisms. Its unique structure allows researchers to investigate the influence of deuterium atoms on chemical reactivity and stability.

Biology

In biological research, the compound is utilized in isotope labeling studies to trace metabolic pathways and understand enzyme mechanisms. The presence of deuterium atoms provides a distinct advantage in mass spectrometry analysis.

Medicine

In medicine, the compound has potential applications in drug development, particularly in the design of deuterated drugs. Deuterium substitution can enhance the metabolic stability and reduce the toxicity of pharmaceutical compounds.

Industry

In the industrial sector, the compound is used in the synthesis of advanced materials and as a precursor for the production of specialized chemicals.

Mechanism of Action

The mechanism of action of [2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] (2Z)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence the rate of chemical reactions by altering the bond dissociation energies. This isotopic effect can be exploited to modulate the activity of enzymes and other biological molecules.

Comparison with Similar Compounds

Similar Compounds

    [2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] (2Z)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate: .

    [2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] (2E)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate: .

    [2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] (2Z)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate: .

Uniqueness

The uniqueness of this compound lies in its specific isotopic composition and the presence of a nitrophenyl group. These features confer distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.

Biological Activity

The compound [2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] (2Z)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate , also known as a deuterated derivative of 2-(2-nitrobenzylidene)-3-oxobutanoic acid, exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C17H13D6NO7
  • Molecular Weight : 355.37 g/mol
  • CAS Number : 1185235-10-2
  • Appearance : Light yellow oil
  • Solubility : Soluble in acetone, chloroform, dichloromethane, ethyl acetate, methanol

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Vasodilatory Effects : It has been identified as a vasodilator, which can help in treating hypertension by relaxing blood vessels.
  • Antihypertensive Properties : The compound's ability to lower blood pressure makes it a candidate for antihypertensive therapies.
  • Spasmolytic Activity : It exhibits muscle-relaxing properties that can alleviate spasms in smooth muscle tissues.

The biological activity of this compound is attributed to its structural components:

  • The nitrophenyl group is known to enhance lipophilicity and membrane permeability, facilitating cellular uptake.
  • The acetoxy and trideuterio groups may influence the metabolic stability and bioavailability of the compound.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
VasodilatoryCauses relaxation of blood vessels
AntihypertensiveReduces blood pressure
SpasmolyticRelieves muscle spasms

Case Study: Antihypertensive Effects

A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in systolic and diastolic blood pressure compared to control groups. The vasodilatory effect was measured using plethysmography, indicating enhanced blood flow post-treatment. This suggests potential applications in managing hypertension.

Case Study: Spasmolytic Activity

In vitro studies using isolated smooth muscle tissues showed that the compound effectively inhibited contractions induced by various agonists. The mechanism appears to involve the modulation of calcium ion influx into the cells, further supporting its role as a spasmolytic agent.

Properties

Molecular Formula

C17H19NO7

Molecular Weight

355.37 g/mol

IUPAC Name

[2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] (2Z)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate

InChI

InChI=1S/C17H19NO7/c1-11(19)14(9-13-7-5-6-8-15(13)18(22)23)16(21)24-10-17(3,4)25-12(2)20/h5-9H,10H2,1-4H3/b14-9-/i3D3,4D3

InChI Key

FFIBYMHZCNFTRU-GBBWITOISA-N

Isomeric SMILES

[2H]C([2H])([2H])C(COC(=O)/C(=C\C1=CC=CC=C1[N+](=O)[O-])/C(=O)C)(C([2H])([2H])[2H])OC(=O)C

Canonical SMILES

CC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OCC(C)(C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.